Cas no 27205-24-9 (3-(Ethylthio)butanal)
3-(Ethylthio)butanal Chemical and Physical Properties
Names and Identifiers
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- 3-(Ethylthio)butanal
- 3-(Ethylthio)butyraldehyde
- 3-ethylsulfanylbutanal
- 3-Aethylmercapto-butyraldehyd
- 3-ethylsulfanyl-butyraldehyde
- EINECS 248-321-7
- 27205-24-9
- AKOS006277313
- FT-0727108
- DTXSID10949936
- Butyraldehyde, 3-(ethylthio)-
- 3-(ethylsulfanyl)butanal
- SIWPVNYSXLWJNM-UHFFFAOYSA-N
- SCHEMBL2927808
- W-110692
- NS00049111
- Butanal, 3-(ethylthio)-
- D86335
- MFCD01310660
- beta-(Ethylthio)butyraldehyde
- SY335467
- WS-02282
- DB-067744
-
- MDL: MFCD01310660
- Inchi: 1S/C6H12OS/c1-3-8-6(2)4-5-7/h5-6H,3-4H2,1-2H3
- InChI Key: SIWPVNYSXLWJNM-UHFFFAOYSA-N
- SMILES: S(CC)C(C)CC=O
Computed Properties
- Exact Mass: 132.06100
- Monoisotopic Mass: 132.061
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 4
- Complexity: 63.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 42.4A^2
- XLogP3: 1.1
Experimental Properties
- Density: 0.949
- Boiling Point: 189.9°Cat760mmHg
- Flash Point: 68.8°C
- Refractive Index: 1.457
- PSA: 42.37000
- LogP: 1.71700
3-(Ethylthio)butanal Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
3-(Ethylthio)butanal Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | BBV-38279323-100mg |
3-(ethylsulfanyl)butanal |
27205-24-9 | 100mg |
$653.0 | 2022-03-14 | ||
| Enamine | BBV-38279323-250mg |
3-(ethylsulfanyl)butanal |
27205-24-9 | 250mg |
$697.0 | 2022-03-14 | ||
| Enamine | BBV-38279323-500mg |
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27205-24-9 | 500mg |
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| Enamine | BBV-38279323-1000mg |
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27205-24-9 | 1g |
$742.0 | 2022-03-14 | ||
| AstaTech | D86335-0.25/G |
3-(ETHYLTHIO)BUTANAL |
27205-24-9 | 95% | 0.25g |
$306 | 2023-09-19 | |
| AstaTech | D86335-1/G |
3-(ETHYLTHIO)BUTANAL |
27205-24-9 | 95% | 1g |
$683 | 2023-09-19 | |
| AstaTech | D86335-5/G |
3-(ETHYLTHIO)BUTANAL |
27205-24-9 | 95% | 5/G |
$1835 | 2022-03-14 | |
| eNovation Chemicals LLC | Y1265242-100mg |
3-(Ethylthio)butanal |
27205-24-9 | 95% | 100mg |
$175 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1265242-250mg |
3-(Ethylthio)butanal |
27205-24-9 | 95% | 250mg |
$270 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1265242-1g |
3-(Ethylthio)butanal |
27205-24-9 | 95% | 1g |
$515 | 2024-06-06 |
3-(Ethylthio)butanal Suppliers
3-(Ethylthio)butanal Related Literature
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1. NotesJ. Kenyon,A. M. Walch,Arthur J. Birch,S. J. Angyal,P. J. Morris,R. C. Rassack,J. A. Waterer,J. G. Wilson,John Miller,R. H. Hall,B. K. Howe,Ralph F. Naylor,George A. R. Kon,R. G. W. Spickett,J. W. Cook,P. L. Pauson J. Chem. Soc. 1949 2721
Additional information on 3-(Ethylthio)butanal
Comprehensive Guide to 3-(Ethylthio)butanal (CAS No. 27205-24-9): Properties, Applications, and Industry Insights
3-(Ethylthio)butanal (CAS 27205-24-9) is a sulfur-containing organic compound with the molecular formula C6H12OS. This flavor and fragrance intermediate is widely recognized for its unique organoleptic properties, making it valuable in specialty chemical applications. The compound features an ethylthio group (-SC2H5) at the third carbon position of a butanal chain, contributing to its distinct chemical behavior. With increasing interest in sustainable aroma chemicals and green chemistry solutions, 3-(Ethylthio)butanal has gained attention in research and industrial applications.
The physical properties of 3-(Ethylthio)butanal include a characteristic pungent odor, typical of many sulfur-containing compounds. It appears as a colorless to pale yellow liquid at room temperature, with moderate solubility in organic solvents but limited solubility in water. The compound's boiling point and vapor pressure make it suitable for various formulation applications. Recent studies have focused on its structure-activity relationship, particularly how the ethylthio moiety influences its chemical reactivity and sensory characteristics.
In the flavor and fragrance industry, 3-(Ethylthio)butanal serves as a key building block for creating complex aroma profiles. Its applications extend to:
• Food flavorings: Used in trace amounts to enhance meaty, roasted, or savory notes in processed foods
• Perfumery: Contributes to unique olfactory accords in premium fragrance compositions
• Functional ingredients: Acts as an intermediate in synthesizing more complex sulfur-containing aroma molecules
The global market for specialty aroma chemicals like 3-(Ethylthio)butanal is experiencing growth, driven by increasing demand for natural-identical flavor compounds and clean-label products. Manufacturers are developing innovative production methods, including biocatalytic synthesis routes, to meet the industry's need for sustainable and cost-effective solutions. Recent patent filings indicate growing interest in 3-(Ethylthio)butanal derivatives with improved stability and sensory properties.
From a regulatory perspective, 3-(Ethylthio)butanal is generally recognized as safe when used in accordance with good manufacturing practices. The compound appears on the FEMA GRAS (Generally Recognized As Safe) list and complies with international flavoring regulations. However, proper handling procedures should always be followed in industrial settings, including adequate ventilation and personal protective equipment.
Research into 3-(Ethylthio)butanal continues to uncover new potential applications. Recent studies explore its role in:
• Advanced material science: As a precursor for functional polymers
• Agricultural chemistry: In the development of novel semiochemicals
• Pharmaceutical intermediates: For creating sulfur-containing bioactive molecules
The synthesis of 3-(Ethylthio)butanal typically involves the reaction of 3-bromobutanal with ethyl mercaptan under controlled conditions. Process optimization has focused on improving yield and reducing environmental impact, aligning with the principles of green chemistry. Analytical methods for quality control include gas chromatography (GC) and mass spectrometry (MS) techniques.
For researchers and industry professionals seeking high-purity 3-(Ethylthio)butanal, several technical considerations are important:
• Storage conditions: Typically recommended at 2-8°C under inert atmosphere
• Stability characteristics: Sensitive to oxidation, requiring antioxidant stabilization in some formulations
• Packaging options: Available in various sizes from laboratory to bulk quantities
As consumer preferences evolve toward clean-label and natural-identical ingredients, the demand for well-characterized compounds like 3-(Ethylthio)butanal is expected to grow. The compound's versatility and unique chemical properties position it as an important material in the flavor and fragrance value chain, with potential applications continuing to expand across multiple industries.
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